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Abstract

Navafenterol (AZD8871, formerly LAS191351) is an investigational, inhaled, single-molecule,
dual-pharmacology bronchodilator combining a long-acting muscarinic antagonist (LAMA) and
a long-acting 2-adrenergic agonist (LABA) in a single entity.[1][2] This technical guide
provides a comprehensive overview of the discovery and development history of havafenterol,
detailing its preclinical pharmacology, clinical trial progression, and key experimental
methodologies. Quantitative data from pivotal studies are summarized in structured tables for
comparative analysis, and key mechanistic and workflow diagrams are presented using
Graphviz to facilitate a deeper understanding of this novel therapeutic agent for chronic
obstructive pulmonary disease (COPD).

Introduction: The Rationale for a MABA in COPD

Chronic obstructive pulmonary disease (COPD) is a progressive respiratory disease
characterized by persistent airflow limitation.[3] The cornerstone of pharmacological
management for COPD involves the use of inhaled bronchodilators, primarily long-acting
muscarinic antagonists (LAMAS) and long-acting 32-adrenergic agonists (LABAS).[4] While
both classes of drugs are effective as monotherapies, their combination has been shown to
provide superior bronchodilation and clinical benefits due to their complementary mechanisms
of action.[4] This led to the development of fixed-dose combinations (FDCs) of LAMAs and
LABAs.
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The development of single-molecule muscarinic antagonist and [32-agonist (MABA)
compounds, such as navafenterol, represents a further evolution in COPD therapy.[4] The
theoretical advantages of a MABA include the delivery of a fixed and uniform ratio of both
pharmacologies to the lungs, a single pharmacokinetic profile, and potentially simplified clinical
development compared to two-component FDCs.[4][5]

Discovery and Preclinical Development

Navafenterol was initially developed by Almirall S.A. under the code LAS191351 and was later
acquired by AstraZeneca and renamed AZD8871.[6] The discovery program aimed to identify a
single chemical entity with potent and balanced dual activity at both muscarinic M3 receptors
and 32-adrenergic receptors.

In Vitro Pharmacology

Preclinical in vitro studies were crucial in characterizing the pharmacological profile of
navafenterol. These studies typically involve radioligand binding assays to determine the
affinity of the compound for the target receptors and functional assays to assess its potency
and efficacy.

Experimental Protocol: Receptor Binding Affinity Assays

o Objective: To determine the binding affinity (Ki) of navafenterol for human muscarinic M3
and B2-adrenergic receptors.

o Methodology:

o Membrane Preparation: Membranes are prepared from cells recombinantly expressing
either the human M3 or [32-adrenergic receptor.

o Radioligand: A specific radiolabeled ligand (e.g., [3H]-N-methylscopolamine for M3
receptors, [3H]-CGP-12177 for f2-adrenergic receptors) is used to label the target
receptors.

o Competition Binding: The ability of increasing concentrations of navafenterol to displace
the radioligand from the receptor is measured.
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o Data Analysis: The concentration of navafenterol that inhibits 50% of the specific binding
of the radioligand (IC50) is determined. The IC50 value is then converted to a binding
affinity constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol: Functional Cellular Assays

o Objective: To determine the functional potency (EC50) and efficacy of navafenterol at the
32-adrenergic receptor and its antagonist potency (IC50) at the muscarinic M3 receptor.

e Methodology (32-Agonism):

o Cell Line: A cell line expressing the human 32-adrenergic receptor and a reporter system
(e.g., CAMP response element-luciferase) is used.

o Stimulation: Cells are stimulated with increasing concentrations of navafenterol.

o Measurement: The production of the second messenger, cyclic AMP (cCAMP), or the
reporter gene expression is measured.

o Data Analysis: The concentration of navafenterol that produces 50% of the maximal
response (EC50) is calculated.

o Methodology (M3-Antagonism):
o Cell Line: A cell line expressing the human M3 receptor is used.

o Agonist Challenge: Cells are pre-incubated with increasing concentrations of navafenterol
before being challenged with a fixed concentration of a muscarinic agonist (e.g.,
carbachol).

o Measurement: The inhibition of the agonist-induced response (e.g., calcium mobilization)
is measured.

o Data Analysis: The concentration of navafenterol that inhibits 50% of the agonist-induced
response (IC50) is determined.

In Vivo Pharmacology
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Following in vitro characterization, the bronchoprotective effects of navafenterol were
evaluated in animal models.

Experimental Protocol: In Vivo Bronchoprotection in Animal Models

o Objective: To assess the ability of inhaled navafenterol to protect against agonist-induced
bronchoconstriction in animal models (e.g., guinea pigs, dogs).

e Methodology:
o Animal Model: Anesthetized and ventilated guinea pigs or dogs are commonly used.

o Bronchoconstrictor Challenge: A bronchoconstricting agent (e.g., acetylcholine, histamine)
is administered intravenously or by inhalation to induce an increase in airway resistance.

o Drug Administration: Navafenterol is administered via inhalation prior to the
bronchoconstrictor challenge.

o Measurement: Changes in lung function parameters, such as airway resistance and
dynamic lung compliance, are measured.

o Data Analysis: The dose of navafenterol required to inhibit the bronchoconstrictor
response by 50% (ED50) is determined.

Clinical Development

The clinical development program for navafenterol has encompassed Phase | and Phase I
studies to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers
and patients with COPD.

Phase | Clinical Trials

Phase | studies were designed to assess the safety, tolerability, and pharmacokinetics of single
and multiple ascending doses of navafenterol.

Table 1: Summary of Key Phase | Clinical Trial Data for Navafenterol
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Study Identifier Population Dose(s) Key Findings
Healthy Male 300 pg, 600 pg, 900 Good safety and
NCT02814656 Volunteers (non- pg (multiple tolerability at steady
Japanese) ascending doses) state.[5]
300 pg, 600 pg, 900 Good safety and
Healthy Male ) N
NCT03159442 pg (multiple tolerability at steady
Volunteers (Japanese) )
ascending doses) state.[5]
Sustained
Moderate to Severe 400 pug, 1800 ug bronchodilation over
NCT02573155

COPD Patients

(single doses)

24 hours; well-
tolerated.[7]

Mild Asthma Patients

50 ug, 200 ug, 400
Mg, 900 g, 1800 pg,
2100 pug (single

ascending doses)

Rapid onset of action;
sustained
bronchodilation up to
36 hours; well-
tolerated.[8]

Phase Il Clinical Trials

Phase Il studies aimed to evaluate the efficacy and safety of navafenterol in patients with

moderate to severe COPD.

Table 2: Summary of Key Phase lla Clinical Trial Data for Navafenterol
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Study . Treatment Primary Key Efficacy
. Population )

Identifier Arms Endpoint Results
Dose-dependent,
clinically

Change from meaningful
Navafenterol o _ ,
Moderate to baseline in improvements in
NCT02971293 (100 pg, 600 ug), o
Severe COPD trough FEV1 on bronchodilation
Placebo
Day 15 over 24 hours
compared to
placebo.[9]
Significant
improvement in
trough FEV1 vs.
Navafenterol
placebo (LS
(600 pg), :
o ) Change from mean difference:
Umeclidinium/Vil o
Moderate to baseline in 0.202 L;
NCT03645434 anterol
Severe COPD trough FEV1 on p<0.0001). No
(UMEC/VI; 62.5 o
Day 15 significant
HO/25 pg), _
difference
Placebo
between

navafenterol and
UMEC/VI.[9][10]

Experimental Protocol: Phase lla Clinical Trial in COPD (NCT03645434)

o Objective: To evaluate the efficacy, pharmacokinetics, and safety of havafenterol compared

with placebo and an active comparator in patients with moderate-to-severe COPD.[9]

o Study Design: A randomized, multicenter, double-blind, double-dummy, three-way complete

crossover study.[9]

« Inclusion Criteria: Patients with a diagnosis of moderate-to-severe COPD, post-
bronchodilator FEV1/FVC < 0.70, and post-bronchodilator FEV1 > 30% and < 80% of

predicted normal.

e Treatment:
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o Navafenterol 600 g once daily via inhalation.
o Umeclidinium/vilanterol (UMEC/VI) 62.5 ug/25 pg once daily.

o Placebo.

e Primary Outcome Measure: Change from baseline in trough forced expiratory volume in 1
second (FEV1) on Day 15.[9]

e Secondary Outcome Measures:

[¢]

Change from baseline in peak FEV1.

[e]

Change from baseline in Breathlessness, Cough and Sputum Scale (BCSS).

[e]

Change from baseline in COPD Assessment Tool (CAT).

Adverse events.

(¢]

Pharmacokinetics.

[¢]

o Methodology for FEV1 Measurement: Spirometry was performed at pre-dose and at various
time points post-dose on Day 1 and Day 15. Trough FEV1 was defined as the mean of the
23.25-hour and 23.75-hour post-dose readings on Day 14.

Mechanism of Action and Signhaling Pathways

Navafenterol exerts its bronchodilatory effect through two distinct signaling pathways:

» Muscarinic M3 Receptor Antagonism: In the airways, acetylcholine released from
parasympathetic nerves binds to M3 muscarinic receptors on airway smooth muscle cells,
leading to bronchoconstriction. Navafenterol competitively antagonizes the binding of
acetylcholine to M3 receptors, thereby inhibiting this bronchoconstrictor tone.

» [2-Adrenergic Receptor Agonism: Navafenterol stimulates 32-adrenergic receptors on
airway smooth muscle cells. This activates adenylyl cyclase, which in turn increases the
intracellular concentration of cyclic AMP (cCAMP). Elevated cAMP levels lead to the activation
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of protein kinase A (PKA), which phosphorylates various downstream targets, ultimately
resulting in smooth muscle relaxation and bronchodilation.

B2-Adrenergic Receptor Pathway

- — - — - s . — . e gronchodiaten

Muscarinic M3 Receptor Pathway
Acetylcholine
Bronchoconstriction

Antagonizes

Click to download full resolution via product page
Caption: Dual signaling pathways of Navafenterol.

Development Workflow

The development of navafenterol followed a structured workflow from initial discovery to
clinical evaluation.
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Caption: Navafenterol development workflow.
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Conclusion and Future Directions

Navafenterol has demonstrated promising results in its clinical development program to date,
showing significant improvements in lung function and a favorable safety profile in patients with
moderate to severe COPD.[3][9] Its efficacy appears comparable to an established
LAMA/LABA fixed-dose combination.[9] The single-molecule MABA approach offers a potential
simplification of treatment for COPD. Further investigation in larger and longer-term Phase Il
clinical trials will be necessary to fully establish the clinical efficacy, safety, and place in therapy
for navafenterol. As of early 2023, the clinical development for navafenterol for COPD was
discontinued for strategic reasons.[11] However, the data generated from its comprehensive
development program provide valuable insights into the potential of the MABA class of
bronchodilators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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